molecular formula C21H30O4 B1258300 Carneic acid B

Carneic acid B

Cat. No. B1258300
M. Wt: 346.5 g/mol
InChI Key: YGIXVFNOSSPFLR-RYAGCBDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carneic acid B is a natural product found in Hypoxylon carneum with data available.

Scientific Research Applications

Bioactive Properties

Carnosic acid, closely related to carnieic acid B, is identified as a phenolic diterpene compound predominantly found in sage and rosemary. It exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. The efficacy of carnosic acid in preventing or treating various experimental health disorders has been explored through both in vitro and in vivo studies. These studies offer insights into numerous signaling pathways modulated by carnosic acid, revealing its potential in diverse cellular mechanisms of action (Bahri, Jameleddine, & Shlyonsky, 2016).

Antimicrobial Agents

Carneic acids A and B are identified as polyketide antibiotics structurally related to phomopsidin. These compounds are isolated from the stromata of Hypoxylon carneum, a species of xylariaceous ascomycetes. Both carneic acids A and B exhibit antimicrobial activities, though with moderate potency. Their presence is considered as species-specific marker molecules in H. carneum from different geographic regions. The biological and chemotaxonomic significance of these acids are noted in the context of antimicrobial activities (Quang, Stadler, Fournier, & Asakawa, 2006).

Inhibition of Epithelial-Mesenchymal Transition

Carnosic acid, which is structurally similar to carnieic acid B, has been found to inhibit the epithelial-mesenchymal transition in B16F10 melanoma cells. This inhibition is a crucial mechanism for the observed suppression of cell migration. The acid also affects the secretion of various proteins involved in this process, indicating its potential role in anti-cancer strategies, particularly in inhibiting metastatic characteristics (Park et al., 2014).

Radiosensitizing Effect

Carnosic acid exhibits a paradoxical radiosensitizing effect on B16F10 metastatic melanoma cells. This property makes it a potential agent in cancer treatment, especially in conjunction with radiotherapy. The ability of carnosic acid to protect healthy cells while damaging neoplastic cells presents a new desirable strategy for cancer patients (Alcaraz et al., 2022).

Molecular Determinants in Cancer Treatment

Research has also explored the cytotoxicity of carnosic acid against mechanisms of anticancer drug resistance. It identifies novel putative molecular factors associated with cellular response towards carnosic acid, suggesting its potential as a novel treatment option for refractory tumors. This research provides insights into the relationship between cancer complexity and the multi-target potentials of carnosic acid (Mahmoud et al., 2020).

properties

Product Name

Carneic acid B

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(2E,4E)-5-[(1R,2R,4aS,5R,8R,8aR)-5-hydroxy-2-[(E)-4-hydroxybut-2-en-2-yl]-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid

InChI

InChI=1S/C21H30O4/c1-13-8-9-18(23)17-12-15(3)20(14(2)10-11-22)16(21(13)17)6-4-5-7-19(24)25/h4-7,10,12-13,16-18,20-23H,8-9,11H2,1-3H3,(H,24,25)/b6-4+,7-5+,14-10+/t13-,16+,17+,18-,20+,21-/m1/s1

InChI Key

YGIXVFNOSSPFLR-RYAGCBDWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]2[C@H]1[C@H]([C@H](C(=C2)C)/C(=C/CO)/C)/C=C/C=C/C(=O)O)O

Canonical SMILES

CC1CCC(C2C1C(C(C(=C2)C)C(=CCO)C)C=CC=CC(=O)O)O

synonyms

carneic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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